1-(4-Methylbenzenesulfonyl)propan-2-ol
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Overview
Description
1-(4-Methylbenzenesulfonyl)propan-2-ol is an organic compound with the molecular formula C10H14O3S and a molecular weight of 214.29 g/mol . It is also known by its IUPAC name, 1-[(4-methylphenyl)sulfonyl]-2-propanol . This compound is characterized by the presence of a sulfonyl group attached to a methylbenzene ring and a propanol moiety.
Preparation Methods
The synthesis of 1-(4-Methylbenzenesulfonyl)propan-2-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with propanol under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
1-(4-Methylbenzenesulfonyl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)propan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function . This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(4-Methylbenzenesulfonyl)propan-2-ol can be compared with other sulfonyl-containing compounds, such as:
1-(4-Methylbenzenesulfonyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.
1-(4-Methylbenzenesulfonyl)butanol: Contains a butanol moiety, leading to different physical and chemical properties.
4-Methylbenzenesulfonyl chloride: The precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWONTUYTTWYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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